6-Bromo-3-chloropyridin-2-amine
Overview
Description
6-Bromo-3-chloropyridin-2-amine: is a halogenated pyridine derivative featuring both a bromine and chlorine atom substituted on the pyridine ring, along with an amine group. This compound is used as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method involves the bromination of 6-chloropyridin-3-amine using bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of commercially available starting materials and reagents, with careful control of reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium acetate and acetic acid are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products are novel pyridine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: 6-Bromo-3-chloropyridin-2-amine is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, it is used to develop compounds with potential therapeutic properties. Its derivatives are investigated for their activity against various biological targets.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyridin-2-amine involves its interaction with specific molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The electronic properties of the pyridine ring and the halogen substituents play a crucial role in its reactivity and selectivity .
Comparison with Similar Compounds
- 6-Bromo-2-chloropyridin-3-amine
- 2,6-Dichloropyridine
- 3-Amino-2-chloropyridine
Comparison: 6-Bromo-3-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in synthetic applications .
Properties
IUPAC Name |
6-bromo-3-chloropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTWJLZYZLZQFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704647 | |
Record name | 6-Bromo-3-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-73-7 | |
Record name | 6-Bromo-3-chloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.